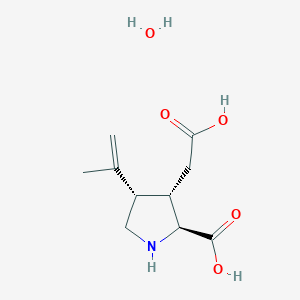

Kainic acid hydrate

Description

Historical Context and Isolation of Kainic Acid

Kainic acid was first isolated in 1953 from the red seaweed Digenea simplex, known in Japan as "Kainin-sou" or "Makuri". wikipedia.orgucsd.edu For centuries, this seaweed had been utilized as an anthelmintic agent to treat parasitic worm infections. ucsd.edunih.gov The isolation of kainic acid identified it as the active compound responsible for this therapeutic effect. ucsd.edunih.gov Later, it was also found in another red alga, Chondria armata. wikipedia.org The discovery of its potent effects on the nervous system, however, redirected its scientific application primarily towards neuroscience research. ucsd.edunih.gov The biosynthesis of kainic acid involves a concise two-enzyme pathway from L-glutamic acid and dimethylallyl pyrophosphate. nih.gov In 2019, the genes responsible for this biosynthesis were identified, paving the way for more controlled and scalable production of this crucial research compound. wikipedia.orgucsd.edunih.gov

Role of Kainic Acid as a Neuroexcitatory Amino Acid Agonist

Kainic acid is a structural analog of the principal excitatory neurotransmitter in the central nervous system, L-glutamate. eneuro.orgmedlink.comnih.gov It functions as a potent agonist, a substance that binds to and activates a receptor, specifically targeting a subtype of ionotropic glutamate (B1630785) receptors known as kainate receptors (KARs). wikipedia.orgmedlink.commedchemexpress.com There are four main types of glutamate receptors: NMDA receptors, AMPA receptors, kainate receptors, and metabotropic glutamate receptors. wikipedia.org Kainic acid's primary action is on kainate receptors, though it can also act as a partial agonist at AMPA receptors. wikipedia.org

The activation of these receptors by kainic acid leads to an influx of ions, primarily sodium, into the neuron. wikipedia.org This influx causes depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential (EPSP) and an increase in neuronal firing. wikipedia.org This overstimulation of neurons is referred to as excitotoxicity and is a key mechanism behind kainic acid's effects in research models. wikipedia.orgnih.gov Kainic acid can also indirectly stimulate the release of endogenous excitatory amino acids like glutamate and aspartate from nerve terminals, further amplifying its excitatory effects. nih.gov

The interaction of kainic acid with its receptors is complex. KARs can be located both presynaptically, where they can modulate neurotransmitter release, and postsynaptically, where they contribute to excitatory neurotransmission. eneuro.org The specific subunits of the kainate receptor, such as GluK1 and GluK2, can influence the cellular response to kainic acid. wikipedia.orgeneuro.org

Overview of Kainic Acid's Significance as a Research Tool

The unique neuroexcitatory and excitotoxic properties of kainic acid have established it as a vital tool in neuroscience research, particularly in the study of epilepsy and neurodegenerative diseases. nih.govimrpress.com By administering kainic acid to laboratory animals, researchers can induce seizures and neuronal damage that mimic aspects of human conditions like temporal lobe epilepsy (TLE). imrpress.comaesnet.orgmdpi.com This allows for the investigation of the underlying mechanisms of these disorders and the testing of potential therapeutic interventions. imrpress.comnih.gov

The kainic acid model of TLE is particularly valuable because it reproduces key neuropathological features, including the selective loss of pyramidal neurons in the hippocampus, a brain region critical for memory and learning. nih.govimrpress.com Specifically, the CA1 and CA3 regions of the hippocampus show significant neuronal damage following kainic acid administration. nih.govimrpress.com This selective vulnerability is linked to the distribution of kainate receptors in these areas. nih.gov

Beyond epilepsy, the kainic acid model is used to study the broader processes of excitotoxicity and neurodegeneration, which are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govnih.gov Researchers utilize kainic acid in both in vivo animal models and in vitro preparations, such as primary neuronal cell cultures and brain slices, to study the physiological effects of excitotoxicity and to screen for neuroprotective compounds. wikipedia.org The ability to induce localized lesions by directly injecting kainic acid into specific brain regions offers a more precise method for studying brain function compared to electrical lesioning techniques. wikipedia.org

Despite its importance, the availability of kainic acid has faced challenges. A shortage in the early 2000s highlighted the research community's reliance on this compound and spurred efforts to develop new production methods, including scalable biosynthesis. wikipedia.orgucsd.eduacs.orgacs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.H2O/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13;/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15);1H2/t6-,7+,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNZRJRSYLQHLT-SLGZUKMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206732 | |

| Record name | Kainic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58002-62-3 | |

| Record name | Kainic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058002623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kainic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAINIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I519JC63XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Receptor Pharmacology of Kainic Acid Monohydrate

Kainate Receptor Activation and Subtypes (GluK1-5)

Kainate receptors (KARs) are tetrameric structures composed of a combination of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. nih.govresearchgate.net These subunits were previously known as GluR5-7 and KA1-2, respectively. researchgate.net The combination of these subunits dictates the pharmacological and functional properties of the receptor. nih.gov While GluK1-3 subunits can form functional homomeric receptors, GluK4 and GluK5 require a heteromeric partner to form a functional channel. nih.gov The most abundant KARs in the brain are GluK2/5 heteromers. mdpi.com

The distribution of these subunits varies throughout the central nervous system. GluK1 is primarily found in interneurons of the hippocampus and cortex, as well as in Purkinje cells and sensory neurons. mdpi.com GluK2 is predominantly present in the principal cells of the hippocampus and cerebellum. mdpi.com The neocortex and the dentate gyrus of the hippocampus are the main locations for GluK3 subunits. mdpi.com GluK4 subunits are found in CA3 pyramidal neurons, the neocortex, dentate gyrus, and Purkinje cells. mdpi.com GluK5 is widely distributed throughout the central nervous system. mdpi.com

Agonistic Properties at Kainate Receptors (GluK2 Subunit)

Kainic acid is a selective agonist of kainate receptors, with EC50 values ranging from 0.6 μM to 7.4 μM. rndsystems.com It induces seizures through the activation of kainate receptors that contain the GluK2 subunit. wikipedia.org The binding of kainic acid to the GluK2 subunit involves hydrogen bonding with the residues Glu738 and Tyr764. acs.org

Partial Agonism at AMPA Receptors

In addition to its action on kainate receptors, kainic acid also functions as a partial agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, another type of ionotropic glutamate (B1630785) receptor. wikipedia.org The EC50 values for this partial agonism range from 31 μM to 170 μM. rndsystems.com While glutamate is a full agonist at AMPA receptors, eliciting strong desensitization, kainate produces responses that are often described as weakly desensitizing or non-desensitizing. nih.gov The co-expression of AMPA receptors with the auxiliary subunit stargazin can increase the efficacy of kainate. nih.gov

Subunit-Selective Ligands and Their Development

The development of subunit-selective ligands for kainate receptors has been a significant area of research, though progress has been challenging due to the high homology among the binding sites of iGluR subunits. mdpi.com However, some selective compounds have been identified. For instance, ATPA and 5-iodowillardiine are selective agonists for GluK1-containing receptors, while LY382884 and ACET are orthosteric antagonists with selectivity for the same subunit. researchgate.net

A notable development is the antagonist UBP-310, which shows high selectivity for the GluK1 subunit. pnas.orgnih.gov This selectivity has been attributed to specific amino acid residues within the binding pocket. nih.gov More recently, a quinoxaline-2,3-dione analogue, compound 28, has been identified as a competitive antagonist with a 400-fold preference for GluK3 over other homomeric kainate and AMPA receptors. mdpi.com The development of such selective ligands is crucial for dissecting the specific physiological and pathological roles of different kainate receptor subtypes. mdpi.comalbany.edu

Ion Channel Modulation and Synaptic Transmission

Kainate receptors play a crucial role in modulating synaptic transmission and neuronal excitability at both presynaptic and postsynaptic sites. nih.gov They are involved in both excitatory and inhibitory synaptic transmission. tocris.com

Regulation of Excitatory Postsynaptic Potentials (EPSPs)

Kainate receptors, when activated by glutamate, likely control a sodium channel that generates excitatory postsynaptic potentials (EPSPs). wikipedia.org The activation of these receptors can lead to cation influx and membrane depolarization. frontiersin.org In animal models, kainic acid administration has been shown to increase the population EPSPs in the dendrites of CA1 neurons in the hippocampus. psu.edu This leads to an enhanced excitatory phase and a decrease in postsynaptic inhibition, resulting in hyperexcitability. nih.govjneurosci.org

Presynaptic Modulatory Actions (Glutamate and GABA Release)

Presynaptic kainate receptors have a significant modulatory role in the release of both glutamate and γ-aminobutyric acid (GABA). researchgate.net The effect of kainate on neurotransmitter release can be bidirectional and concentration-dependent. frontiersin.org

Glutamate Release: At some synapses, low concentrations of kainate facilitate glutamate release, while higher concentrations inhibit it. frontiersin.orgoatext.com This biphasic modulation is thought to involve distinct molecular mechanisms. The facilitation of glutamate release appears to be dependent on an adenylate cyclase and protein kinase A pathway, whereas the inhibition is G-protein dependent. frontiersin.org

GABA Release: The modulation of GABA release by presynaptic kainate receptors is also complex and can vary depending on the brain region. In the hippocampus, activation of these receptors has been reported to reduce GABA release. csic.es Conversely, in the hypothalamus, kainate has been shown to increase GABA release. physiology.org In the basolateral amygdala, low concentrations of a GluR5 agonist enhanced the frequency of miniature inhibitory postsynaptic currents (mIPSCs), indicating increased GABA release, while high concentrations had the opposite effect. nih.gov This suggests the presence of two subtypes of GluR5-containing kainate receptors with different agonist affinities and opposing actions on GABAergic terminals. nih.gov

Cellular and Molecular Cascade of Excitotoxicity

The neurotoxic effects of kainic acid are rooted in a complex and interconnected cascade of cellular and molecular events collectively known as excitotoxicity. This process is initiated by the overstimulation of ionotropic glutamate receptors, leading to a series of downstream events that culminate in neuronal damage and death. nih.gov The administration of kainic acid has been shown to trigger the production of reactive oxygen species, mitochondrial dysfunction, and apoptosis in various brain regions, particularly the hippocampus. nih.gov

A primary event in kainic acid-induced excitotoxicity is the excessive influx of calcium ions (Ca²⁺) into neurons. nih.gov Kainic acid, acting as an agonist for kainate receptors, prompts neuronal membrane depolarization, which in turn opens voltage-gated calcium channels, leading to a rapid and substantial increase in intracellular Ca²⁺ concentrations. nih.govkoreamed.org This surge in Ca²⁺ overwhelms the cell's natural buffering capacity, disrupting the delicate balance of intracellular calcium homeostasis. koreamed.orgscience.gov The endoplasmic reticulum (ER) also contributes to this Ca²⁺ overload. koreamed.org This disruption of calcium homeostasis is a critical trigger for subsequent damaging pathways. science.gov

| Ion | Effect of Kainic Acid Administration | Reference |

| Calcium (Ca²⁺) | Significant influx into neurons | nih.govkoreamed.org |

| Sodium (Na⁺) | Influx contributes to osmotic imbalance | nih.gov |

| Chloride (Cl⁻) | Influx contributes to osmotic imbalance | nih.gov |

The pathological increase in intracellular Ca²⁺ activates a variety of calcium-dependent enzymes that contribute to neuronal injury. nih.gov These enzymes, when overactivated, can degrade essential cellular components. For instance, calpains, a family of calcium-activated proteases, are implicated in excitotoxic neuronal death. koreamed.org Their activation leads to the breakdown of cytoskeletal proteins and other enzymes, contributing to the morphological changes observed in dying neurons. koreamed.org The activation of these calcium-dependent signaling cascades is a key mechanism through which the initial excitotoxic insult is translated into widespread cellular damage. nih.govscbt.com

A major consequence of kainic acid-induced excitotoxicity is the generation of oxidative and nitrosative stress. nih.govnih.gov The overactivation of glutamate receptors leads to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govfrontiersin.org ROS, such as superoxide (B77818) radicals and hydrogen peroxide, and RNS, like nitric oxide (NO) and peroxynitrite, are highly reactive molecules that can damage cellular macromolecules. nih.govfrontiersin.orghelsinki.fi Studies have shown a marked increase in the free radical NO in the cortex, amygdala, and hippocampus following kainic acid-induced seizures, which contributes to oxidative stress. nih.gov This oxidative and nitrosative stress is a central mediator of the neurodegenerative process. nih.gov

| Species | Effect of Kainic Acid Administration | Brain Regions Affected | Reference |

| Reactive Oxygen Species (ROS) | Increased production | Hippocampus | nih.govfrontiersin.org |

| Reactive Nitrogen Species (RNS) | Increased production | Hippocampus | nih.gov |

| Nitric Oxide (NO) | Marked increase | Cortex, Amygdala, Hippocampus | nih.gov |

The excessive production of ROS and RNS leads to significant damage to cellular components, particularly lipids and mitochondria. Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of kainic acid-induced oxidative stress. nih.govnih.gov This process damages cell membranes, leading to impaired function and integrity. semanticscholar.org

Mitochondria are both a source and a target of oxidative stress. frontiersin.org Kainic acid administration disrupts mitochondrial function, leading to a decrease in the mitochondrial transmembrane potential and reduced ATP synthesis. nih.govoatext.com This mitochondrial dysfunction is exacerbated by the accumulation of succinate, which further drives mitochondrial ROS production. frontiersin.orgfrontiersin.org The damage to mitochondria also results in the release of pro-apoptotic factors like cytochrome c into the cytosol, further propagating the cell death cascade. nih.gov

The endoplasmic reticulum (ER) is another critical organelle affected by kainic acid-induced excitotoxicity. oatext.comaesnet.org The disturbance of calcium homeostasis and the accumulation of unfolded or misfolded proteins can trigger a state known as ER stress. aesnet.orgfrontiersin.org In response to kainic acid, there is an observed increase in the expression of ER stress markers such as the chaperone Grp78/BiP in the hippocampus. aesnet.org This ER stress response can initially be a protective mechanism, but prolonged or severe ER stress activates apoptotic pathways, contributing to neuronal death. frontiersin.orgnih.gov Studies have shown that ER stress can occur early in the cell death process, even before the widespread disruption of calcium homeostasis and mitochondrial dysfunction. nih.gov

Kainic Acid Monohydrate in Experimental Models of Neurological Disorders

Modeling Epilepsy and Seizure Activity

The administration of kainic acid is a well-established method for modeling temporal lobe epilepsy (TLE), the most common form of partial epilepsy in adults. frontiersin.org These models are instrumental in understanding the underlying mechanisms of seizure generation (ictogenesis) and the development of epilepsy (epileptogenesis). frontiersin.org

Induction of Status Epilepticus (SE)

Kainic acid is a potent convulsant that reliably induces status epilepticus (SE), a state of prolonged or recurrent seizures, in various animal models. nih.govfrontiersin.org Systemic or intracerebral administration of kainic acid triggers a predictable sequence of behavioral and electrographic events that mimic key features of human SE. frontiersin.orgnih.gov Following administration, animals typically exhibit a period of immobility and staring, which progresses to facial clonus, head nodding, and wet-dog shakes. nih.goveneuro.org These initial non-convulsive seizures can then escalate to convulsive seizures characterized by forelimb clonus, rearing, and falling. nih.goveneuro.org The induction of SE is a critical initiating event in these models, setting the stage for the subsequent development of chronic epilepsy. frontiersin.org To achieve consistent SE and associated neuropathology, researchers have developed protocols involving multiple low-dose injections of kainic acid. mdpi.com

Epileptogenesis Mechanisms

The period following kainic acid-induced SE is characterized by a complex cascade of events known as epileptogenesis, which transforms a healthy brain into an epileptic one. mdpi.com This latent period, which can last from days to weeks, is a key feature of the kainic acid model as it mirrors the progression seen in human TLE. frontiersin.org During epileptogenesis, a variety of pathological changes occur, including selective neuronal loss, glial activation, and synaptic reorganization. plos.orgsemanticscholar.org One of the hallmark features is mossy fiber sprouting, where axons of dentate gyrus granule cells reorganize, forming new excitatory circuits that are thought to contribute to the generation of spontaneous recurrent seizures. nih.gov The kainic acid model allows for the detailed study of these cellular and molecular mechanisms, providing insights into how epilepsy develops after an initial brain insult. frontiersin.orgresearchgate.net

Behavioral Seizure Phenotypes and Grading Scales

The behavioral manifestations of seizures induced by kainic acid are systematically classified using grading scales, with the modified Racine scale being the most widely used. nih.govmdpi.com This scale provides a standardized method for quantifying seizure severity based on observable behaviors.

Interactive Data Table: Modified Racine Scale for Grading Seizure Severity

| Stage | Behavioral Phenotype | Description |

| 1 | Facial Clonus | Immobility followed by myoclonic twitching of the face and vibrissae. eneuro.orgnih.gov |

| 2 | Head Nodding | Rhythmic head nodding, often accompanied by masticatory movements and wet-dog shakes. eneuro.orgnih.gov |

| 3 | Forelimb Clonus | Unilateral or bilateral clonus (jerking) of the forelimbs. nih.govmdpi.com |

| 4 | Rearing | Rearing onto the hind limbs with bilateral forelimb clonus. nih.govmdpi.com |

| 5 | Rearing and Falling | Repeated rearing and falling, often accompanied by generalized tonic-clonic convulsions. eneuro.orgmdpi.com |

It is important to note that some behaviors, like "wet-dog shakes," are common in rats but not typically observed in mice. eneuro.org

Electroencephalographic (EEG) Correlates

Electroencephalography (EEG) provides a direct measure of the abnormal brain electrical activity that underlies seizures. In the kainic acid model, distinct EEG patterns correlate with the behavioral stages of seizures. The onset of seizure activity is often marked by high-frequency, low-voltage rhythmic spiking. frontiersin.org As seizures progress in severity, there are characteristic changes in the power of different EEG frequency bands.

Interactive Data Table: EEG Frequency Band Changes During Kainic Acid-Induced Seizures

| Frequency Band | Frequency Range (Hz) | Changes During Seizures |

| Delta (δ) | 0.5 - 4 | Power may increase during convulsive seizures in rats. frontiersin.org |

| Theta (θ) | 4 - 8 | Power may increase during convulsive seizures in rats. frontiersin.org |

| Alpha (α) | 8 - 12 | A transient increase in power can mark the transition from non-convulsive to convulsive seizures. plos.org Power can surge during seizures. frontiersin.org |

| Beta (β) | 16 - 24 | Power increases as seizures progress to more severe stages. plos.org A pronounced surge in activity is often observed. frontiersin.org |

| Gamma (γ) | 24 - 80 | Increased gamma activity is a hallmark of kainic acid-induced seizures and is thought to be involved in seizure initiation and propagation. researchgate.netnih.gov |

Notably, runs of gamma oscillations (30-40 Hz) in the hippocampus can precede clinical signs of a seizure. nih.gov In some cases, about 50% of behavioral seizures in mice may not have a direct correlate on the EEG, suggesting that some observable behaviors might be due to peripheral effects of the compound.

Species and Strain-Dependent Variability in Seizure Induction

The response to kainic acid administration varies significantly depending on the species and even the strain of the animal used. eneuro.org This variability is a critical consideration in the design and interpretation of studies using this model.

In rats, Wistar-Furth and Fischer 344 strains are highly sensitive to the convulsant effects of kainic acid, exhibiting a more consistent and less variable seizure response compared to Sprague-Dawley and Long-Evans strains. nih.govnih.gov Wistar Han rats have been shown to have more extensive neuronal degeneration and cell loss compared to Sprague-Dawley rats, despite the latter having more seizures per day in the chronic phase. frontiersin.orgmonash.edu

Interactive Data Table: Strain-Dependent Variability in Rat Models

| Rat Strain | Sensitivity to Kainic Acid | Key Findings |

| Wistar-Furth | High | More sensitive and less variable convulsant response. nih.gov |

| Fischer 344 | High | Greater sensitivity and more reliable convulsant responses. nih.gov |

| Sprague-Dawley | Lower | Less sensitive and more variable convulsant responses. eneuro.orgnih.gov Less prominent neuronal damage than Wistar rats. eneuro.org |

| Long-Evans | Lower | Less sensitive and more variable convulsant responses. eneuro.orgnih.gov |

| Wistar Han | High | More extensive neuronal degeneration and cell loss compared to Sprague-Dawley. frontiersin.orgmonash.edu |

Similar variability is observed in mice. C3HeB/FeJ and C57BL/6J strains are relatively resistant to the neurotoxic effects of kainic acid, showing severe behavioral seizures but limited cell death. nih.gov In contrast, the 129/SvEms strain displays significant pyramidal cell loss and mossy fiber sprouting even with limited seizure activity. nih.gov FVB/N, ICR, and DBA/2J strains are also considered vulnerable to kainic acid-induced neurodegeneration. semanticscholar.org These strain-dependent differences highlight the influence of genetic factors on seizure susceptibility and the resulting neuropathology. nih.gov

Modeling Neurodegeneration and Neuronal Injury

Kainic acid's excitotoxic properties are also harnessed to create models of neurodegeneration and neuronal injury. nih.gov The over-activation of kainate receptors leads to an excessive influx of calcium into neurons, triggering a cascade of intracellular events that culminate in cell death through both apoptosis and necrosis. plos.org

This process of neuronal injury is particularly prominent in the hippocampus, a brain region crucial for learning and memory. semanticscholar.orgscispace.com Specifically, the CA1 and CA3 pyramidal neurons, as well as hilar neurons in the dentate gyrus, are highly vulnerable to kainic acid-induced damage. semanticscholar.orgnih.gov The selective neuronal loss in these regions mimics the hippocampal sclerosis observed in many patients with TLE. frontiersin.org

Furthermore, kainic acid administration induces inflammatory responses, including the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory molecules, which are also features of many neurodegenerative diseases. spandidos-publications.com By studying the mechanisms of kainic acid-induced neuronal death and inflammation, researchers can investigate potential neuroprotective strategies and gain a better understanding of the pathological processes that contribute to a range of neurodegenerative disorders. plos.org

Selective Neuronal Vulnerability and Cell Death Patterns

Kainic acid (KA) administration is a widely utilized method to model temporal lobe epilepsy and study the mechanisms of neurodegeneration. nih.govnih.gov A key characteristic of KA-induced excitotoxicity is the selective vulnerability of specific neuronal populations within the brain, leading to distinct patterns of cell death. nih.govaging-us.com

The hippocampus is particularly susceptible to the neurotoxic effects of kainic acid, with specific subfields demonstrating differential vulnerability. nih.govmdpi.comsigmaaldrich.com The CA3 pyramidal cells are consistently identified as being highly vulnerable to KA-induced damage, often showing the initial and most severe signs of neurodegeneration. nih.govmdpi.comnih.gov This pronounced susceptibility is attributed, in part, to the high density of KA receptors on the mossy fiber terminals that synapse onto CA3 neurons. nih.govharvard.edu

Following systemic or intrahippocampal administration of kainic acid, a characteristic pattern of neuronal loss is observed. mdpi.comjneurosci.org Studies in rodent models consistently show significant neuronal death in the CA3 and CA1 regions, as well as the hilus of the dentate gyrus. nih.govmdpi.comsigmaaldrich.com In contrast, the CA2 region and the granule cells of the dentate gyrus often exhibit a greater resistance to KA-induced excitotoxicity. mdpi.comjneurosci.org The pattern of damage can evolve over time, with some studies indicating that CA1 damage may become more apparent at later time points following the initial insult. jneurosci.org The selective loss of inhibitory interneurons within the dentate gyrus is another critical finding, contributing to the hyperexcitability characteristic of these models. mdpi.com

Table 1: Regional Hippocampal Vulnerability to Kainic Acid

| Hippocampal Region | Vulnerability to Kainic Acid | Key Research Findings |

|---|---|---|

| CA1 | High | Significant neuronal loss is frequently observed, sometimes with a delayed onset compared to CA3. mdpi.comjneurosci.org |

| CA3 | Very High | Consistently shows the most severe and earliest signs of neuronal damage due to a high density of kainate receptors. nih.govmdpi.comnih.gov |

| Dentate Gyrus (Hilus) | High | The hilar neurons are vulnerable to KA-induced cell death. mdpi.comsigmaaldrich.com |

| Dentate Gyrus (Granule Cells) | Low | Granule cells are relatively spared from direct cell death. mdpi.com |

The neurotoxic effects of kainic acid are not confined to the hippocampus. Several extra-hippocampal regions that are functionally connected to the limbic system also exhibit significant neuronal damage. jneurosci.orgnih.govresearchgate.net Following systemic KA administration, neuronal injury is commonly observed in the piriform cortex, amygdala, and various thalamic nuclei. jneurosci.orgnih.govresearchgate.net

Neuronal Apoptosis and Necrosis

The mode of neuronal cell death induced by kainic acid is a complex process that involves features of both apoptosis and necrosis. nih.govfrontiersin.orgnih.gov Over-activation of glutamate (B1630785) receptors by KA leads to excessive calcium influx, which in turn triggers a cascade of intracellular events culminating in cell death. frontiersin.org

Some studies have reported features of apoptosis, a form of programmed cell death, in neurons following KA treatment. jneurosci.orgfrontiersin.org This is often characterized by DNA fragmentation, which can be detected using techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) staining. jneurosci.orgnih.gov However, other research suggests that the primary mode of cell death is necrosis, a more passive and inflammatory form of cell death. nih.gov One study using electron microscopy found that neurons subjected to KA-induced status epilepticus appeared shrunken and necrotic, with pyknotic nuclei and swollen mitochondria, and lacked the classic morphological features of apoptosis. nih.gov It is plausible that both cell death pathways are activated, and the predominant mechanism may depend on the intensity and duration of the excitotoxic insult. nih.gov

DNA Damage and PARP-1 Activation

Excitotoxicity induced by kainic acid can lead to significant DNA damage. nih.gov The overproduction of reactive oxygen species and the disruption of cellular homeostasis contribute to the formation of DNA strand breaks. nih.gov In response to this DNA damage, the cell activates repair mechanisms, one of the most critical being the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov

PARP-1 is a nuclear enzyme that detects DNA strand breaks and, upon activation, synthesizes long chains of poly(ADP-ribose) on itself and other target proteins. nih.gov This process is crucial for recruiting other DNA repair proteins to the site of damage. nih.gov However, the over-activation of PARP-1 in the context of severe excitotoxicity can be detrimental. The extensive synthesis of poly(ADP-ribose) consumes large amounts of NAD+ and ATP, leading to an energy crisis within the cell and ultimately contributing to cell death. nih.gov Studies have shown a time-dependent change in PARP activity in the striatum following KA injection, suggesting a direct involvement of PARP-1 in the neurotoxic cascade. nih.gov

Modeling Neuroinflammatory Responses

A hallmark of kainic acid-induced neurodegeneration is a robust neuroinflammatory response, characterized primarily by the activation of glial cells. nih.govaging-us.comnih.gov This inflammatory component is a critical factor in the progression of neuronal damage. researchgate.net

Microglial Activation and Proliferation

Microglia, the resident immune cells of the central nervous system, are key players in the inflammatory response to kainic acid. aging-us.comnih.gov Following KA administration, microglia undergo a rapid transformation from a resting, ramified state to an activated, amoeboid morphology. nih.govnih.gov This activation is accompanied by significant proliferation, leading to an increased number of microglial cells at the site of injury. nih.govnih.gov

Activated microglia release a variety of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as nitric oxide. nih.govresearchgate.netnih.gov While this response is initially intended to be protective, chronic and excessive microglial activation can exacerbate neuronal damage. nih.gov The release of these inflammatory molecules can contribute to a cycle of neurotoxicity and inflammation, further promoting the progression of neurodegeneration. researchgate.net Studies have demonstrated that inhibiting microglial proliferation and activation can be neuroprotective in the kainic acid model. nih.govnih.gov For example, the number of activated microglia in the CA1 and CA3 regions of the hippocampus is significantly elevated after KA-induced seizures. d-nb.info

Table 2: Microglial Response to Kainic Acid

| Microglial Response | Observation | Key Research Findings |

|---|---|---|

| Activation | Morphological change from ramified to amoeboid. | Occurs rapidly following kainic acid administration. nih.govnih.gov |

| Proliferation | Increase in the number of microglial cells. | The number of dividing microglia is greatest near the injection site. nih.gov |

| Mediator Release | Secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and nitric oxide. | Contributes to the neuroinflammatory environment and can exacerbate neuronal damage. nih.govresearchgate.netnih.gov |

Astrogliosis and Astrocyte Proliferation

A hallmark of the brain's response to injury, including that induced by kainic acid, is astrogliosis, a process characterized by astrocyte proliferation and hypertrophy. researchgate.netannaly-nevrologii.com Following KA administration, a significant increase in the expression of glial fibrillary acidic protein (GFAP), a marker for reactive astrocytes, is observed. researchgate.netnih.gov This increase can be detected as early as one to three days post-injection and can persist for up to a month. researchgate.net This reactive state is considered a marker for neurotoxicity. researchgate.net

Studies have demonstrated that astrocytes not only become hypertrophic but also actively proliferate in response to KA-induced neuronal damage. annaly-nevrologii.comnih.gov In a model of temporal lobe epilepsy using kainate, proliferating cells in the CA3-CA4 fields of the hippocampus were identified as astrocytes through double-immunostaining with GFAP antibodies and labeling with [3H]thymidine. nih.gov Interestingly, these proliferating astrocytes were also found to express fibronectin, an extracellular matrix protein. nih.gov In contrast, in the molecular layer where axon-terminal degeneration occurred without significant glial proliferation, reactive astrocytes showed little to no fibronectin immunoreactivity. nih.gov This suggests a potential autocrine mechanism where fibronectin, produced by astrocytes themselves, contributes to their proliferation in vivo. nih.gov

Glia-Derived Cytokines and Inflammatory Mediators (TNF-α, IL-1β, IL-12, IL-18, COX-2)

The activation of glial cells, including astrocytes and microglia, following kainic acid administration leads to the release of a host of inflammatory molecules that can significantly influence the course of neurodegeneration. nih.govnih.gov These glia-derived cytokines and inflammatory mediators play a crucial role in the inflammatory response associated with excitotoxicity. nih.govnih.gov

Key pro-inflammatory cytokines implicated in KA-induced neuroinflammation include:

Tumor Necrosis Factor-α (TNF-α): This cytokine is primarily produced by activated microglia and astrocytes. nih.govresearchgate.netd-nb.info TNF-α can exacerbate neuronal damage by increasing excitatory synaptic activity through the enhancement of Ca2+-permeable AMPA receptors. d-nb.info It can also trigger the release of glutamate from microglia in an autocrine fashion and from astrocytes via the production of prostaglandins (B1171923). d-nb.info

Interleukin-1β (IL-1β): Systemic KA administration rapidly induces the expression of IL-1β in brain regions susceptible to excitotoxic damage. nih.gov This cytokine is produced by activated microglia and astrocytes, and its signaling through the IL-1 receptor 1 (IL-1R1) is critical for initiating the inflammatory cascade. nih.govd-nb.info The activation of this pathway leads to the expression of other downstream inflammatory mediators. d-nb.info

Cyclooxygenase-2 (COX-2): This enzyme is induced during neuroinflammation and is responsible for the production of prostaglandins. d-nb.infoplos.org Prostaglandins, in turn, can increase the release of glutamate from astrocytes, further contributing to excitotoxicity. d-nb.info Studies have shown that a deficiency in COX-2 can exacerbate the inflammatory response to KA, leading to increased expression of pro-inflammatory cytokines and markers for microglia and astrocytes. plos.org This suggests a complex role for COX-2 in modulating glutamate excitotoxicity. plos.org

The table below summarizes the key glia-derived cytokines and inflammatory mediators involved in kainic acid-induced neuroinflammation.

| Cytokine/Mediator | Primary Glial Source(s) | Key Roles in KA-Induced Neuroinflammation |

| TNF-α | Microglia, Astrocytes | Increases excitatory synaptic activity, promotes glutamate release. |

| IL-1β | Microglia, Astrocytes | Initiates the inflammatory cascade, induces downstream inflammatory mediators. |

| IL-12 | Glial Cells | Contributes to the overall neuroinflammatory environment. |

| IL-18 | Glial Cells | Contributes to the overall neuroinflammatory environment. |

| COX-2 | Induced in inflammatory cells | Produces prostaglandins, which can increase astrocytic glutamate release. |

Modeling Aspects of Specific Neurodegenerative Diseases

Kainic acid monohydrate serves as a valuable tool for modeling specific aspects of various neurodegenerative diseases due to its ability to induce excitotoxic neuronal death and associated pathologies. nih.govnih.govaging-us.com

Alzheimer's Disease-like Pathology

The excitotoxicity induced by kainic acid is thought to contribute to the development of Alzheimer's disease (AD)-like pathologies. aging-us.comnih.gov

Studies have shown that kainic acid administration can lead to increased levels and processing of amyloid precursor protein (APP) in activated astrocytes. ualberta.canih.gov This results in the enhanced production and secretion of amyloid-β (Aβ) peptides, which are key components of the amyloid plaques found in the brains of AD patients. ualberta.canih.gov Research using both human astrocytoma cell lines and primary rat astrocytes has demonstrated that KA treatment increases the levels of APP and its cleavage products, leading to a marked increase in the cellular and secreted levels of Aβ1-40 and Aβ1-42. nih.gov This effect is mediated specifically through the activation of kainate receptors. nih.gov Furthermore, co-culturing neurons with astrocytes treated with kainic acid leads to greater neuronal loss than in pure neuronal cultures, and this effect is diminished when Aβ production is blocked. ualberta.canih.gov These findings suggest that Aβ peptides derived from astrocytes play a role in KA-induced neurodegeneration. ualberta.canih.gov

The table below illustrates the impact of kainic acid on APP processing and Aβ production in astrocytes.

| Cell Type | Kainic Acid Treatment Effect | Outcome |

| Human U-373 Astrocytoma | Increased levels of APP and its cleaved products | Enhanced production and secretion of Aβ1-40/Aβ1-42 |

| Rat Primary Astrocytes | Increased levels of APP and its cleaved products | Enhanced production and secretion of Aβ1-40/Aβ1-42 |

| Neuronal/Astrocyte Co-cultures | Increased neuronal loss compared to pure neuronal cultures | Attenuated neuronal loss when Aβ production is inhibited |

Another hallmark of Alzheimer's disease is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. frontiersin.orgnih.gov Kainic acid exposure has been shown to induce tau hyperphosphorylation, a key feature of Alzheimer's-like pathology. nih.govfrontiersin.orgnih.gov Studies in mice have demonstrated that intraperitoneal injection of KA leads to a significant increase in the phosphorylation of tau at various sites, including Ser199 and Ser396, in the hippocampus. frontiersin.orgnih.govscienceopen.com This hyperphosphorylation is linked to the activation of key tau kinases, such as glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). nih.govpatrinum.ch The excitotoxicity induced by KA can cause the truncation of GSK-3β, leading to its increased kinase activity and subsequent hyperphosphorylation of tau. scienceopen.com This process is believed to be mediated by the activation of calpain I, a calcium-dependent protease. scienceopen.com

The table below highlights the key findings regarding kainic acid-induced tau hyperphosphorylation.

| Experimental Model | Key Findings | Implicated Kinases/Proteases |

| MAPT Transgenic Mice | Sustained hyperphosphorylation of tau following KA-induced excitotoxicity. nih.gov | GSK-3β, Endoplasmic Reticulum Stress. nih.gov |

| C57BL/6J Mice | Significant increase in tau phosphorylation at Ser199 and Ser396 in the hippocampus. frontiersin.orgnih.gov | GSK-3β, CDK5, Calpain I. nih.govscienceopen.compatrinum.ch |

Huntington's Disease Pathology (Intrastriatal Lesions)

Intrastriatal injections of kainic acid have been used as an early model to mimic the cellular pathology observed in Huntington's disease (HD), a neurodegenerative disorder characterized by the severe loss of neurons in the striatum. nih.govjneurosci.orgfrontiersin.org These lesions result in neuronal loss and gliosis, with a reduction in markers for intrinsic striatal neurons, while sparing afferent fibers, such as dopaminergic terminals. jneurosci.orgfrontiersin.org

However, while KA lesions replicate some features of HD, they are considered an imperfect model. nih.govjneurosci.org One key difference lies in the pattern of neuronal sparing. In HD, there is a relative sparing of certain neuronal populations, such as those containing NADPH-diaphorase. nih.gov Studies comparing kainic acid and quinolinic acid-induced lesions have shown that quinolinic acid more accurately reproduces the histopathology of HD, particularly the relative sparing of NADPH-diaphorase-containing neurons. nih.gov Kainic acid lesions, in contrast, tend to deplete different neuronal populations more uniformly. nih.gov Despite these limitations, the use of kainic acid has been instrumental in the initial development of excitotoxic models of HD and has contributed to the understanding of the disease's pathogenesis. jneurosci.orgbohrium.com

Methodologies in Kainic Acid Monohydrate Research

In Vivo Experimental Paradigms

In vivo experimental paradigms are central to kainic acid monohydrate research, providing insights into the complex cellular and systemic responses to excitotoxicity in a living organism. These studies primarily involve the use of animal models where kainic acid is administered through various routes to induce seizures and neuronal damage that mimic aspects of human temporal lobe epilepsy. frontiersin.orgnih.govnih.gov

Routes of Administration

The choice of administration route for kainic acid monohydrate is a critical experimental parameter that influences the location and severity of the resulting neuronal damage and the nature of the induced seizures.

Systemic (Intraperitoneal, Intravenous)

Systemic administration, most commonly via intraperitoneal (i.p.) injection, is a widely used method for inducing seizures in rodent models. plos.orgplos.orgfrontiersin.org This approach leads to widespread neuronal effects and is considered a robust model for studying temporal lobe epilepsy. medchemexpress.com For instance, a single intraperitoneal injection in rats can cause significant neuronal death in the CA3 and CA4 regions of the hippocampus. plos.org Studies in C57BL/6J mice have compared single high-dose with repeated low-dose intraperitoneal injections, finding that the repeated low-dose protocol results in a higher percentage of animals reaching severe seizure stages with reduced mortality. plos.org Intravenous administration is another systemic route, though less common in published research.

| Animal Model | Route | Key Findings | Reference |

|---|---|---|---|

| Rats | Intraperitoneal | A single injection caused significant neuronal death in the hippocampal CA3/CA4 regions. | plos.org |

| C57BL/6J Mice | Intraperitoneal | Repeated low-dose injections led to a higher incidence of severe seizures and lower mortality compared to a single high dose. | plos.org |

| DBA/2 Mice | Subcutaneous | Induced moderate seizures and increased expression of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba-1) in the brain. | nih.gov |

| Adult mice (2-4 months old) | Intraperitoneal | Injected mice showed clear onset of epileptic behavior within 15 minutes, lasting for 30 minutes to 2 hours. | frontiersin.org |

Intracerebral (Intrahippocampal, Intra-amygdaloid, Intrastriatal)

Direct injection of kainic acid into specific brain regions allows for more targeted studies of excitotoxicity. nih.gov This method is particularly useful for investigating the role of individual brain structures in seizure generation and propagation.

Intrahippocampal: Injection into the hippocampus, a region critically involved in temporal lobe epilepsy, is a common technique. nih.govnih.govfrontiersin.orgnih.gov Studies in rats have shown that intrahippocampal injection of kainic acid can induce status epilepticus and subsequent spontaneous recurrent seizures, closely modeling human temporal lobe epilepsy. nih.gov In mice, this method allows for dose-dependent induction of epileptiform activity and associated pathologies like granule cell dispersion and gliosis. frontiersin.orgnih.gov Research has also been conducted in macaques, demonstrating that unilateral intrahippocampal injection can reproduce neuropathological and electroclinical features of human mesial temporal lobe epilepsy. plos.org

Intra-amygdaloid: The amygdala is another key structure in the limbic system implicated in epilepsy. nih.gov Early studies demonstrated that intra-amygdaloid injections in rats induce behavioral seizures and neuronal lesions similar to those seen in temporal lobe epilepsy patients. nih.gov This route has been used to investigate the interplay between absence epilepsy and temporal lobe epilepsy in genetic rat models. nih.govsigmaaldrich.com

Intrastriatal: Intrastriatal injections are used to study the effects of excitotoxicity on the basal ganglia and its connections. nih.govnih.gov Research in rats has shown that intrastriatal kainic acid lesions can prevent the development of dopamine (B1211576) receptor hypersensitivity following chronic neuroleptic treatment. nih.gov Other studies have investigated the long-term consequences of such lesions on dopamine metabolism and transport. nih.gov

| Animal Model | Route | Key Findings | Reference |

|---|---|---|---|

| Rats | Intrahippocampal | Induced status epilepticus and spontaneous recurrent seizures, modeling human temporal lobe epilepsy. | nih.gov |

| Mice | Intrahippocampal | Resulted in dose-dependent epileptiform activity, granule cell dispersion, and gliosis. | frontiersin.orgnih.gov |

| Macaques | Intrahippocampal | Reproduced neuropathological and electroclinical features of human mesial temporal lobe epilepsy. | plos.org |

| Rats | Intra-amygdaloid | Induced behavioral seizures and neuronal lesions similar to temporal lobe epilepsy. | nih.gov |

| Rats | Intrastriatal | Prevented the development of dopamine receptor hypersensitivity after chronic haloperidol (B65202) treatment. | nih.gov |

Intranasal

Intranasal administration offers a non-invasive method to deliver kainic acid to the central nervous system. nih.govresearchgate.net This route has been shown to be effective in inducing seizures and selective hippocampal lesions in C57BL/6 mice, a strain often resistant to systemic administration. nih.gov The resulting neurodegeneration is associated with microglial activation and astrogliosis. researchgate.net

Pericardial (Zebrafish Models)

In zebrafish larvae, pericardial injection is a novel and effective method for systemic administration of kainic acid. frontiersin.orgnih.gov This technique induces widespread brain abnormalities, seizure-like behavior, and spontaneous epileptiform brain discharges, providing a valuable model for studying epileptogenesis and for high-throughput screening of potential anti-epileptic compounds. frontiersin.orgnih.gov

Animal Models Used (Rodents, Zebrafish)

The selection of an appropriate animal model is crucial for the relevance and translatability of research findings.

Rodents: Rats and mice are the most commonly used animal models in kainic acid research. nih.govplos.orgfrontiersin.orgnih.gov Different strains of mice, such as C57BL/6 and DBA/2, are utilized, and it is important to note that there can be strain-specific differences in susceptibility to kainic acid-induced seizures and neurotoxicity. nih.govplos.org Rodent models have been instrumental in elucidating many of the cellular and molecular mechanisms underlying temporal lobe epilepsy. frontiersin.orgnih.gov

Zebrafish: The zebrafish has emerged as a powerful vertebrate model for studying epilepsy. frontiersin.orgnih.gov Both larval and adult zebrafish are used. biorxiv.orgnih.gov The optical transparency of zebrafish larvae allows for in vivo imaging of neuronal activity and damage. frontiersin.orgnih.gov Pericardial injection in larvae and intraperitoneal injection in adults are common administration routes. frontiersin.orgbiorxiv.org The zebrafish model offers advantages for large-scale genetic and pharmacological screens due to their rapid development and small size. frontiersin.orgnih.gov

| Animal Model | Key Advantages | Common Administration Routes | Notable Research Findings | Reference |

|---|---|---|---|---|

| Rodents (Rats, Mice) | Well-established models with extensive historical data; allow for complex behavioral and neurophysiological studies. | Intraperitoneal, Intrahippocampal, Intra-amygdaloid, Intrastriatal, Intranasal. | Elucidation of seizure propagation pathways, neuronal cell death mechanisms, and chronic epilepsy development. | nih.govplos.orgplos.orgnih.govnih.govnih.gov |

| Zebrafish (Larvae, Adults) | High-throughput screening capabilities, optical transparency for in vivo imaging, rapid development. | Pericardial Injection (larvae), Intraperitoneal Injection (adults). | Development of chronic epilepsy models, identification of genes involved in epileptogenesis, and screening for anti-seizure compounds. | frontiersin.orgnih.govbiorxiv.orgnih.gov |

Age-Dependent Effects

The neurotoxic and epileptogenic effects of kainic acid are not uniform across the lifespan of an organism; rather, they exhibit significant age-dependent variations. Research has consistently demonstrated that the developing, mature, and aged brain respond differently to kainic acid administration, highlighting the critical role of developmental stage in neuronal vulnerability.

Studies in rodent models have shown that aged animals are generally more susceptible to the neurotoxic effects of kainic acid-induced seizures compared to their younger counterparts. nih.gov For instance, aged FVB/NJ mice display greater vulnerability to behavioral seizures and associated neuropathology following systemic injection of kainic acid than young or middle-aged mice. nih.gov Similarly, aged female Long-Evans rats exhibit a higher rate of tonic-clonic seizures at lower doses of kainic acid than young adult animals. nih.gov This increased sensitivity in aged animals is also associated with altered neurochemical responses, such as a significant increase in the release of the neurotransmitters aspartate and glutamate (B1630785). nih.gov

In contrast, the immature brain often shows a degree of resistance to the long-term consequences of kainic acid-induced seizures. Kainic acid-induced status epilepticus in rats before postnatal day 18 is less likely to cause the extensive cell death and spontaneous recurrent seizures that are characteristic of the mature brain. plos.org However, the immature brain is not entirely spared, as kainic acid can induce rapid cell death and transiently reduce cell proliferation in the granule cell layer of organotypic hippocampal slice cultures from early postnatal rats. cardiff.ac.uk This suggests that while the long-term outcomes may differ, the initial insult still impacts the developing brain.

The age-dependent effects of kainic acid are summarized in the table below, highlighting the differential responses observed in seizure susceptibility, neuronal damage, and other physiological parameters across different age groups.

| Age Group | Animal Model | Key Findings |

| Immature (P15) | Rat | Less likely to develop epilepsy and cell death post-SE. plos.org |

| Immature (P9) | Rat | No significant neurodegeneration in the hippocampus. utupub.fi |

| Juvenile (P21) | Rat | Significant neurodegeneration in the hippocampus. utupub.fi |

| Young Adult | FVB/NJ Mice | Less vulnerable to seizures and neuropathology compared to aged mice. nih.gov |

| Aged | FVB/NJ Mice | More vulnerable to seizures and associated neuropathology. nih.gov |

| Aged | Long-Evans Rats | Higher rate of tonic-clonic seizures at lower doses. nih.gov |

| Aged | F344 Rats | Decreased hippocampal expression of certain calcium channel subunits. nih.gov |

Sex-Dependent Effects

Emerging evidence indicates that the neurobiological responses to kainic acid can be significantly influenced by the sex of the experimental animal. These sex-dependent differences are observed in seizure susceptibility, behavioral outcomes, and the underlying cellular and molecular mechanisms.

Studies have revealed that male and female rodents can exhibit divergent responses to kainic acid administration. For example, early life stress has been shown to have a sex-dependent effect on seizure susceptibility in response to acute kainic acid administration in mice, with females showing decreased susceptibility while males exhibit an increase. biorxiv.org In another study using the intrahippocampal kainic acid (IHKA) mouse model of temporal lobe epilepsy, females displayed increased electrographic seizure activity compared with males at both two and four months post-injection. eneuro.org

Furthermore, the mechanisms underlying these sex differences appear to be complex and may involve hormonal influences and intrinsic differences in neuronal circuitry. For instance, while both male and female IHKA mice exhibit hyperexcitability of gonadotropin-releasing hormone (GnRH) neurons, the underlying changes in voltage-gated potassium currents are distinct between the sexes. nih.goveneuro.org In males, there is a slower recovery from inactivation of the delayed rectifier K-type (I K) current, whereas in females, both the fast-inactivating A-type (I A) and I K currents are unchanged. nih.goveneuro.org

Histological analyses have also pointed to sex-dependent differences in the structural response to prenatal kainic acid injections in rats, with variations observed in the length of pyramidal cells in the hippocampus. nih.gov These findings underscore the importance of considering sex as a biological variable in kainic acid research to fully understand the spectrum of its effects.

| Sex | Animal Model | Key Findings |

| Female | Mice | Early life stress decreases seizure susceptibility to acute kainic acid. biorxiv.org |

| Male | Mice | Early life stress increases seizure susceptibility to acute kainic acid. biorxiv.org |

| Female | Mice (IHKA model) | Increased electrographic seizure activity compared to males. eneuro.org |

| Male | Mice (IHKA model) | Slower recovery from inactivation of I K current in GnRH neurons. nih.goveneuro.org |

| Female | Mice (IHKA model) | No change in I A and I K currents in GnRH neurons. nih.goveneuro.org |

| Female | Rats (prenatal injection) | More perseveration errors in the T-maze alternation task compared to controls. nih.gov |

In Vitro Experimental Paradigms

In vitro experimental models are indispensable tools in kainic acid research, offering controlled environments to investigate cellular and molecular mechanisms without the complexities of a whole-animal system. tuni.fi These paradigms allow for precise manipulation of the cellular environment and detailed analysis of neuronal responses to kainic acid.

Primary Neuronal Cell Cultures

Primary neuronal cell cultures, derived from specific brain regions such as the hippocampus or cortex of embryonic or neonatal rodents, provide a simplified system to study the direct effects of kainic acid on neurons. bioline.org.broup.com These cultures allow for the detailed examination of cellular processes like excitotoxicity, apoptosis, and changes in protein expression in response to kainic acid. bioline.org.br For example, studies using primary hippocampal neuron cultures have investigated changes in GABAA receptors, BDNF-TrkB signaling, and IP3 receptors following kainic acid exposure to elucidate the mechanisms of epileptogenic seizures. bioline.org.br Research has also utilized these cultures to demonstrate that kainic acid-induced prostaglandin (B15479496) E2 release and subsequent neurodegeneration are mediated by different cyclooxygenase (COX) isoforms in cortical versus hippocampal neurons. elsevierpure.com

Acute Brain Slice Preparations

Acute brain slice preparations maintain the three-dimensional architecture and local synaptic circuitry of a specific brain region, such as the hippocampus, making them an excellent model for electrophysiological studies. researchgate.net These slices are typically prepared from young or adult rodents and can be used for several hours on the day of preparation. researchgate.netmdpi.com In the context of kainic acid research, acute slices are used to record neuronal activity, such as evoked field potentials and population spikes, to understand how kainic acid modulates synaptic transmission and neuronal excitability. soton.ac.uk For instance, intracellular recordings from neostriatal slices have been used to characterize the dose-dependent membrane depolarizations induced by kainic acid. jneurosci.org

Organotypic Hippocampal Slice Cultures (OHSCs)

Organotypic hippocampal slice cultures (OHSCs) represent a bridge between dissociated cell cultures and in vivo models. These cultures are prepared from the hippocampi of neonatal rodents and can be maintained in vitro for several weeks, preserving the organotypic organization of the hippocampus. mdpi.comnih.gov This long-term viability allows for the investigation of chronic effects of kainic acid, such as neuronal cell death, mossy fiber sprouting, and the development of spontaneous seizures. nih.gov OHSCs have been instrumental in demonstrating that kainic acid can induce dose-dependent degeneration of CA3 pyramidal neurons and that pre-exposure to subtoxic levels can induce tolerance to a subsequent toxic dose. scilit.comnih.gov Furthermore, these cultures have been used to study the role of inflammatory processes and the effects of pharmacological interventions on kainic acid-induced neurodegeneration. nih.govresearchgate.net

| In Vitro Model | Key Advantages | Typical Applications in Kainic Acid Research |

| Primary Neuronal Cell Cultures | High degree of experimental control, ideal for molecular and cellular studies. bioline.org.broup.com | Investigating direct neurotoxic effects, signal transduction pathways, and gene expression changes. bioline.org.brelsevierpure.com |

| Acute Brain Slice Preparations | Preserves local synaptic circuitry, suitable for electrophysiological recordings. researchgate.net | Studying immediate effects on synaptic transmission, neuronal excitability, and network activity. soton.ac.ukjneurosci.org |

| Organotypic Hippocampal Slice Cultures | Maintains 3D tissue architecture for long-term studies, bridges in vitro and in vivo models. mdpi.comnih.gov | Examining chronic neurodegeneration, synaptic reorganization (mossy fiber sprouting), and epileptogenesis. nih.govscilit.comnih.gov |

Neuroimaging Techniques

Neuroimaging techniques provide a non-invasive window into the structural and functional changes that occur in the brain following kainic acid administration. These methods are crucial for longitudinally tracking the progression of neuropathology in living animals and for correlating anatomical changes with behavioral and electrophysiological outcomes.

Magnetic Resonance Imaging (MRI) is a cornerstone of neuroimaging in kainic acid research. Different MRI modalities offer complementary information. T2-weighted imaging is sensitive to the detection of edema and tissue damage, while diffusion-weighted imaging (DWI) can reveal early cytotoxic edema. oup.com High-resolution MRI has been shown to be capable of identifying subtle kainic acid-induced lesions in the hippocampus, with signal changes first appearing in the CA3 area and then the CA1 area. nih.gov

Functional MRI (fMRI), which measures changes in blood-oxygen-level-dependent (BOLD) contrast, has been used to map blood flow changes associated with kainic acid-induced seizures. oup.com Another advanced technique, Manganese-Enhanced MRI (MEMRI), utilizes the properties of manganese ions as a calcium analog to visualize neuronal activation. MEMRI studies have revealed signal hyperintensity in the CA3 pyramidal cell layer after kainic acid treatment, indicating a primary site of neuronal activation. nih.gov

Magnetic Resonance Spectroscopy Imaging (MRSI) allows for the measurement of brain metabolites. In the context of kainic acid-induced status epilepticus, MRSI has detected decreased levels of N-acetyl aspartate (a marker of neuronal integrity) and increased lactate, providing a potential diagnostic measure for evaluating the risk of neuronal damage. oup.com

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are also valuable tools, particularly for assessing changes in the blood-brain barrier (BBB) permeability, which is a known consequence of kainic acid-induced seizures. mdpi.com These techniques have demonstrated increased BBB permeability in brain regions associated with epileptogenesis, such as the hippocampus, piriform cortex, thalamus, and amygdala, following status epilepticus. mdpi.com

| Neuroimaging Technique | Principle | Application in Kainic Acid Research |

| T2-Weighted MRI | Measures the decay of transverse magnetization to detect tissue water content. | Identifying edema and structural brain damage. oup.com |

| Diffusion-Weighted Imaging (DWI) | Measures the diffusion of water molecules to detect changes in tissue microstructure. | Revealing early cytotoxic edema and neuronal injury. oup.com |

| Functional MRI (fMRI) | Detects changes in blood flow and oxygenation (BOLD signal). | Mapping brain regions activated during seizures. oup.com |

| Manganese-Enhanced MRI (MEMRI) | Uses manganese as a contrast agent to trace neuronal calcium influx. | Visualizing and quantifying neuronal activation. nih.gov |

| Magnetic Resonance Spectroscopy Imaging (MRSI) | Measures the concentration of different brain metabolites. | Assessing neuronal health and metabolic dysfunction. oup.com |

| PET/SPECT | Uses radiotracers to visualize and measure metabolic processes or receptor density. | Evaluating blood-brain barrier integrity and neuroinflammation. mdpi.com |

Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS)

Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) are powerful, non-invasive techniques that provide detailed anatomical and neurochemical information, respectively. In the context of kainic acid research, these methods have been instrumental in characterizing the spatio-temporal dynamics of neurodegeneration.

T2-weighted MRI is particularly sensitive to changes in tissue water content, making it an excellent tool for detecting edema, a common feature of kainic acid-induced neurotoxicity. nih.govnih.gov Studies have shown that following kainic acid administration in rats, T2-weighted images reveal signal hyperintensity, indicative of focal edema and subsequent neuronal death, with changes first appearing in the CA3 area of the hippocampus and later in the CA1 area. nih.gov

Computed T2 maps, which provide a quantitative measure of the T2 relaxation time, offer a more precise assessment of tissue pathology. Research has demonstrated that quantitative T2 mapping can serve as a sensitive biomarker for kainic acid-induced neurotoxicity. nih.gov An increase in T2 values is correlated with the severity of the lesion. nih.gov For instance, a longitudinal study observed that computed T2 was higher in the ventral hippocampus and limbic cortex three days after kainic acid-induced seizures, a finding suggestive of transient edema. nih.govnih.gov These T2 alterations were found to be higher in animal models treated with pilocarpine (B147212) compared to kainic acid at three months post-status epilepticus, but both models showed elevated T2 values at six and nine months compared to controls. frontiersin.org

Table 1: T2 Relaxation Time Changes in Rat Hippocampus Following Kainic Acid Administration

| Time Point | Observation | Reference |

| 2, 24, and 48 hours | Statistically significant increases in T2 values detected using a within-subject difference from baseline method. | nih.gov |

| 3 days | Higher computed T2 in the ventral hippocampus and limbic cortex, suggesting transient edema. | nih.govnih.gov |

| 3, 6, and 9 months | T2 values were elevated compared to controls at all time points, indicating long-term tissue changes. | frontiersin.org |

This table summarizes key findings on T2 changes observed in rodent models following kainic acid administration.

In vivo MRS allows for the non-invasive measurement of neurochemicals in the brain, including the excitatory neurotransmitter glutamate. nih.govnih.gov This technique has been crucial in understanding the role of glutamatergic mechanisms in kainic acid-induced excitotoxicity. nih.govnih.gov

A significant finding from MRS studies is the observed reduction in glutamate levels in the dorsal hippocampus of rats at 3 days and 1 month following kainic acid-induced status epilepticus. nih.govnih.gov This decline in glutamate is believed to reflect the loss of glutamatergic neurons. nih.govnih.gov In addition to glutamate, MRS studies have also detected other metabolic changes, such as a decline in N-acetylaspartate (NAA), a marker of neuronal viability, and an increase in lactate, indicative of a shift towards anaerobic metabolism, in the dorsal hippocampus three days after seizure activity. nih.govnih.gov

Table 2: In Vivo Neurochemical Changes in Rat Dorsal Hippocampus Post-Kainic Acid Induced Seizures

| Metabolite | Time Point | Change | Implication | Reference |

| Glutamate | 3 days & 1 month | Reduced | Loss of glutamatergic neurons | nih.govnih.gov |

| N-acetylaspartate (NAA) | 3 days | Declined | Decreased neuronal viability | nih.govnih.gov |

| Lactate | 3 days | Increased | Shift to anaerobic metabolism | nih.govnih.gov |

This table outlines the dynamic changes in key brain metabolites as measured by in vivo MRS following kainic acid-induced seizures.

Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a functional imaging technique that uses radiotracers to visualize and measure metabolic processes in the body, including the brain. In kainic acid research, PET has been employed to study changes in glucose metabolism and neuroinflammation.

One common radiotracer, 18F-fluorodeoxyglucose (FDG), allows for the assessment of glucose consumption. Studies have shown that 2 hours after kainic acid administration, there is a state of hypermetabolism in brain regions like the hippocampus and amygdala. nih.gov However, by 24 hours, this transitions to hypometabolism in the hippocampus, which correlates with a decrease in viable cells in that region. nih.gov

Another PET radiotracer, [18F]GE180, is used to image the translocator protein (TSPO), which is upregulated during microglial activation, a key component of neuroinflammation. nih.gov Following intrahippocampal injection of kainate in mice, PET imaging with [18F]GE180 revealed significant neuroinflammation, most prominently in the ipsilateral hippocampus, peaking at 5-7 days post-insult. nih.gov

Microendoscopic Calcium Imaging

Microendoscopic calcium imaging is a cutting-edge technique that allows for the direct visualization of calcium dynamics in specific neuronal populations in freely behaving animals. nih.gov This methodology has provided unprecedented insights into the cellular-level events that occur during kainic acid-induced seizures. nih.gov

By combining microendoscopic calcium imaging of the CA1 region of the hippocampus with whole-brain electroencephalography (EEG), researchers have observed systematic patterns of epileptiform calcium activity following kainic acid administration. nih.govnih.gov This includes large-scale, intensifying flashes of increased calcium fluorescence that precede motor convulsions. nih.govnih.gov These studies have revealed a massive increase in cellular calcium levels, with a greater than 5-fold increase relative to baseline, followed by an intense, spreading calcium wave. nih.govnih.gov These findings support the long-held hypothesis that pathological calcium activity is a key event leading to seizure-related cellular damage. nih.govnih.gov

Electrophysiological Recordings

Electrophysiological recordings are fundamental to understanding the changes in neuronal activity that underlie the effects of kainic acid. These methods directly measure the electrical signals generated by neurons, providing a high-temporal-resolution view of brain function.

Local Field Potential (LFP) Recordings

Local Field Potential (LFP) recordings capture the summed electrical currents flowing from neurons in a localized brain region. wikipedia.orgnih.gov They are particularly useful for studying the synchronous activity of neuronal populations and are a key tool in kainic acid research for detecting and characterizing epileptiform discharges. frontiersin.orgnih.gov

In zebrafish larvae, for example, non-invasive LFP recordings from the optic tectum have been used to characterize the continuous epileptiform brain discharges induced by kainic acid. frontiersin.org These discharges consist of polyspiking events with amplitudes significantly exceeding the baseline activity. frontiersin.org In rodent models, LFP recordings from the hippocampus are used to identify high-frequency, high-voltage synchronous spike activity characteristic of seizures. nih.gov Furthermore, analysis of LFP recordings can reveal changes in oscillatory activity, such as the power of gamma band oscillations, which can be predictive of subsequent excitotoxic cell death. nih.gov

Whole-Brain Electroencephalography (EEG)

Whole-brain electroencephalography (EEG) is a critical technique in kainic acid monohydrate research for monitoring and diagnosing the epileptic activities induced in the brain. frontiersin.org This method allows for the real-time recording of neuronal electrical activity, providing a direct measure of the brain's response to kainic acid administration.

In studies utilizing mouse models, EEG recordings demonstrate distinct changes following kainic acid injection. Typically, within 30 minutes of administration, high-amplitude and high-frequency epileptic spikes are recorded, which can persist for hours. frontiersin.org These ictal-like epileptic EEG patterns are indicative of increased neuronal excitability. frontiersin.org However, at later time points, such as 8 hours, 24 hours, or one week after the initial injection, the EEG may return to a state similar to that of control animals, without obvious epileptic spikes. frontiersin.org

The versatility of EEG allows for its combination with other techniques to provide a more comprehensive understanding of kainic acid-induced pathology. For instance, it can be used in conjunction with stereotaxic intrahippocampal administration of kainic acid, enabling researchers to correlate the local dose of the neurotoxin with the resulting seizure activity. nih.gov This combined approach offers higher reproducibility and lower inter-individual variability compared to systemic administration. nih.gov Furthermore, EEG findings can be correlated with metabolic data from techniques like [18F]fluorodeoxyglucose positron emission tomography (FDG-PET), which measures glucose consumption in various brain regions. nih.gov Studies have shown that increased spectral power in EEG recordings at 2 hours post-kainic acid administration corresponds with hippocampal hypermetabolism, while subsequent hypometabolism at 24 hours aligns with decreased cell viability in the hippocampus. nih.gov

The experimental setup for EEG in animal models, such as mice, involves anesthetizing the animal and fixing it in a stereotaxic frame to set up the EEG recording system. frontiersin.org To ensure accurate recordings, the total recording resistance is typically kept below 5 kΩ. frontiersin.org EEG data can be collected at various time points, from minutes to weeks after kainic acid injection, to study both acute and chronic effects. frontiersin.orgnih.gov

"-Omics" Approaches in Kainic Acid Research

"-Omics" technologies have revolutionized the study of kainic acid-induced neurotoxicity by enabling a broad-scale analysis of molecular changes. These approaches provide a comprehensive view of the alterations in proteins (proteomics) and metabolites (metabolomics) following kainic acid administration.

Proteomics and Protein Expression Profiling

Proteomics is a powerful tool for identifying and quantifying the entire set of proteins in a biological sample, offering insights into the molecular events triggered by kainic acid. epa.gov Two-dimensional gel electrophoresis and mass spectrometry are the primary technologies used in proteomics research to analyze changes in protein expression in the brain following kainic acid treatment. researchgate.netfrontiersin.org

Studies using proteomics have identified a significant number of proteins that are altered by kainic acid treatment at different time points. For example, one study identified 199 altered proteins at 3 hours and 103 altered proteins at 24 hours after kainic acid exposure. epa.gov These altered proteins are involved in various cellular pathways, including neuronal signaling, cell death, and autophagy. epa.gov The use of proteomics has been described as a sensitive tool for screening neurotoxicity. researchgate.net

Heat shock proteins (HSPs) are molecular chaperones that play a crucial role in cellular protection, and their expression is often induced by cellular stress, such as that caused by kainic acid-induced seizures. tandfonline.com